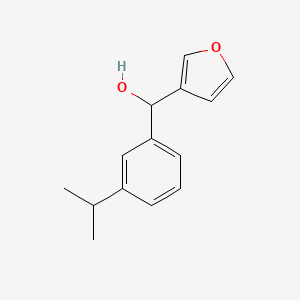

Furan-3-yl(3-isopropylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan-3-yl(3-isopropylphenyl)methanol is a chemical compound characterized by a furan ring fused to a phenyl group with an isopropyl substituent and a methanol group attached to the third carbon of the furan ring

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through the reaction of furan-3-carboxaldehyde with 3-isopropylphenylmagnesium bromide (Grignard reagent) followed by reduction.

Another method involves the Friedel-Crafts acylation of furan-3-ol with 3-isopropylbenzoyl chloride, followed by reduction.

Industrial Production Methods:

Large-scale synthesis may involve optimized conditions to ensure high yield and purity, such as using specific catalysts and controlling reaction temperatures and pressures.

Types of Reactions:

Oxidation: this compound can be oxidized to form furan-3-carboxaldehyde.

Reduction: The compound can undergo reduction reactions to produce various derivatives.

Substitution: It can participate in electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Lewis acids like aluminum chloride (AlCl3) are often used as catalysts.

Major Products Formed:

Oxidation: Furan-3-carboxaldehyde

Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

Substitution: Substituted furan derivatives.

Scientific Research Applications

Chemistry: Furan-3-yl(3-isopropylphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug development. Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Furan-3-yl(3-isopropylphenyl)methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Furan-3-carboxaldehyde: Similar structure but lacks the phenyl group.

3-Isopropylphenol: Lacks the furan ring.

Furan-3-ylmethanol: Lacks the isopropyl group on the phenyl ring.

Uniqueness: Furan-3-yl(3-isopropylphenyl)methanol is unique due to the combination of the furan ring and the isopropyl-substituted phenyl group, which can impart different chemical and biological properties compared to its similar compounds.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits in chemistry, biology, medicine, and industry.

Biological Activity

Furan-3-yl(3-isopropylphenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O. The compound features a furan ring attached to a 3-isopropylphenyl group, which contributes to its diverse biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, as summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. A study demonstrated that the compound could significantly inhibit pro-inflammatory cytokines such as TNF-alpha in macrophage cell lines by approximately 40%, indicating its potential utility in treating inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has also been explored. Its mechanism may involve inducing apoptosis in cancer cells through specific signaling pathways. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .

The biological activity of this compound can be attributed to its interaction with biological macromolecules. The furan and phenolic moieties may act as electrophilic sites, allowing the compound to form covalent bonds with nucleophilic amino acids in proteins or nucleic acids. This interaction can lead to alterations in protein function or gene expression, resulting in observed biological effects.

Case Studies

- Antimicrobial Efficacy : In a study assessing various furan derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus in vitro, with an MIC value of 50 µg/mL, demonstrating strong antibacterial activity.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential revealed that treatment with this compound reduced TNF-alpha levels in macrophage cell lines by about 40%, underscoring its therapeutic potential in inflammatory conditions.

Properties

IUPAC Name |

furan-3-yl-(3-propan-2-ylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(2)11-4-3-5-12(8-11)14(15)13-6-7-16-9-13/h3-10,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCFPKBKBYHMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.